molecular formula C24H23N3 B11598568 2-(4-tert-butylphenyl)-N-phenylquinazolin-4-amine

2-(4-tert-butylphenyl)-N-phenylquinazolin-4-amine

Cat. No.: B11598568
M. Wt: 353.5 g/mol
InChI Key: ALKUMULVWZOVCW-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenyl)-N-phenylquinazolin-4-amine is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenyl)-N-phenylquinazolin-4-amine typically involves the reaction of 4-tert-butylaniline with 2-aminobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to a temperature of around 150°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenyl)-N-phenylquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinazoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

2-(4-tert-butylphenyl)-N-phenylquinazolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenyl)-N-phenylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-tert-butylphenyl)-N-phenylquinazolin-4-amine stands out due to its unique quinazoline structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a broader range of applications in medicinal chemistry and material science .

Properties

Molecular Formula

C24H23N3

Molecular Weight

353.5 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-N-phenylquinazolin-4-amine

InChI

InChI=1S/C24H23N3/c1-24(2,3)18-15-13-17(14-16-18)22-26-21-12-8-7-11-20(21)23(27-22)25-19-9-5-4-6-10-19/h4-16H,1-3H3,(H,25,26,27)

InChI Key

ALKUMULVWZOVCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=CC=C4

Origin of Product

United States

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